2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method is favored for its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as estrogen receptors. It acts as a selective antagonist for estrogen receptor β (ERβ), blocking the receptor’s activity and thereby influencing cellular processes like tumor growth .
Comparison with Similar Compounds
2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives such as:
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound also acts as an estrogen receptor antagonist but has different selectivity and potency.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share similar structural features but differ in their photophysical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,7-dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-5-3-8-13-7(9(10,11)12)4-6(2)15(8)14-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNAOKCHYOMCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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